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molecular formula C11H16N2O3 B8419005 Methyl 6-(Dimethylamino)-4-methoxy-2-methylnicotinate

Methyl 6-(Dimethylamino)-4-methoxy-2-methylnicotinate

Cat. No. B8419005
M. Wt: 224.26 g/mol
InChI Key: IYLKRWZJRIISCD-UHFFFAOYSA-N
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Patent
US08952025B2

Procedure details

To a stirred solution containing 689 mg (3.27 mmol) of methyl 6-(Dimethylamino)-4-hydroxy-2-methylnicotinate in 10 mL of anhydrous DMF were added 1.91 g (18.0 mmol) of anhydrous sodium carbonate followed by 611 μL (9.81 mmol) of methyl iodide. The reaction mixture was stirred at 23° C. for 16 h. Then, the reaction mixture was poured into 80 mL of water and extracted with two 80-mL portions of ethyl acetate. The combined organic solution was washed with one 80-mL portion of brine, dried (MgSO4) and concentrated under diminished pressure. The residue was purified by chromatography on a silica gel column (3×10 cm). Elution with 1:1 hexanes-diethyl ether afforded the expected product as a white solid: yield 340 mg (47%); mp: 65-66° C.; silica gel TLC Rf 0.15 (1:1 hexanes-diethyl ether); 1H NMR (CDCl3) δ 2.37 (s, 3H), 3.07 (s, 6H), 3.80 (s, 3H) and 5.72 (s, 1H), 3.82 (s, 3H); 13C NMR (CDCl3) δ 168.4, 165.2, 160.3, 156.7, 107.6, 84.5, 55.2, 51.7, 37.8, 37.8 and 23.5; mass spectrum (APCI), m/z 225.1246 (M+H)+ (C11H17N2O3 requires 225.1239).
Name
methyl 6-(Dimethylamino)-4-hydroxy-2-methylnicotinate
Quantity
689 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
611 μL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[CH:12]=[C:11]([OH:13])[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:14])[N:4]=1.[C:16](=O)([O-])[O-].[Na+].[Na+].CI.O>CN(C=O)C>[CH3:15][N:2]([CH3:1])[C:3]1[CH:12]=[C:11]([O:13][CH3:16])[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:14])[N:4]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 6-(Dimethylamino)-4-hydroxy-2-methylnicotinate
Quantity
689 mg
Type
reactant
Smiles
CN(C1=NC(=C(C(=O)OC)C(=C1)O)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
611 μL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 23° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with two 80-mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic solution was washed with one 80-mL portion of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (3×10 cm)
WASH
Type
WASH
Details
Elution with 1:1 hexanes-diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C1=NC(=C(C(=O)OC)C(=C1)OC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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